Band 3 Protein (824-829) (human)

Description

BenchChem offers high-quality Band 3 Protein (824-829) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Band 3 Protein (824-829) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

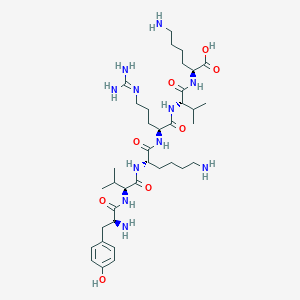

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZHWEVWEDGAGN-WPMUBMLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N11O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Topological Disposition of the Human Band 3 Protein 824 829 Region

Precise Localization of the Band 3 Protein (824-829) Peptide within the Extracellular Domain of Erythroid Band 3

The exact positioning of the 824-829 peptide sequence within the Band 3 protein has been a topic of scientific discussion. This hexapeptide is a component of a larger region, residues 812-830, which is implicated in the recognition of senescent, or aged, red blood cells by the immune system. Structural studies of the Band 3 membrane domain have suggested that this broader 812-830 region is located on the cytoplasmic side of the membrane. However, compelling evidence from studies using chemical probes and antibodies indicates that this region can also be exposed to the extracellular environment. This suggests a dynamic nature, where the peptide can reorient itself between the intracellular and extracellular faces of the membrane. The extracellular loops containing residues 824-829 have been identified as crucial in the recognition of old erythrocytes by physiological autoantibodies.

Conformational Dynamics and Structural Environment of the Band 3 Protein (824-829) Region

The Band 3 protein is not a static entity; it undergoes rapid conformational changes to carry out its transport functions. This inherent flexibility is key to understanding the structural environment of the 824-829 region.

The lipid environment of the cell membrane plays a significant role in modulating the structure and function of embedded proteins like Band 3. The composition of the lipid bilayer can influence the conformational state of the protein and, consequently, the exposure of specific peptide segments. The native lipid environment is essential for maintaining the protein's proper functional conformation.

In the erythrocyte membrane, Band 3 exists as dimers and tetramers. These higher-order structures are formed through interactions with other proteins, including ankyrin and glycophorin A. The organization of Band 3 into these complexes can affect the accessibility of its various regions. The formation of dimers and tetramers can either shield or expose certain epitopes, including the 824-829 region, thereby modulating their interaction with other molecules.

Characterization of Post-Translational Modifications Affecting the Band 3 Protein (824-829) Segment

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can profoundly affect its function. While Band 3 is known to undergo various PTMs, such as N-glycosylation and fatty acylation, specific modifications within the 824-829 peptide segment are not extensively documented. However, it has been proposed that in certain pathological conditions, oxidation of Band 3, followed by tyrosine phosphorylation of its cytoplasmic domain, can lead to clustering of the protein and exposure of neoantigens. This process is linked to the binding of autoantibodies to regions that include the 824-829 sequence. While tyrosine phosphorylation of Band 3 is a known phenomenon, it is primarily associated with the N-terminal cytoplasmic domain and its role in regulating the binding of peripheral proteins. There is currently no direct evidence of phosphorylation or other PTMs like ubiquitination or arginine methylation occurring specifically within the 824-829 amino acid sequence itself.

Interactive Data Table: Key Features of the Band 3 Protein (824-829) Region

| Feature | Description | References |

| Amino Acid Sequence | YVKRVK (Tyrosine-Valine-Lysine-Arginine-Valine-Lysine) | |

| Location | Within the broader 812-830 region, part of the C-terminal membrane domain. | |

| Topological Disposition | Exhibits dynamic reorientation between intracellular and extracellular faces of the membrane. | |

| Function | Part of a region recognized by autoantibodies on senescent red blood cells. |

Interactive Data Table: Investigated Post-Translational Modifications of Band 3

| Modification | Location on Band 3 | Relevance to 824-829 Region | References |

| N-glycosylation | Asn642 (extracellular loop) | Not within the 824-829 region. | |

| Fatty Acylation | Cys843 (C-terminal region) | Not within the 824-829 region. | |

| Tyrosine Phosphorylation | Primarily N-terminal cytoplasmic domain | Indirectly relevant, as phosphorylation elsewhere can induce conformational changes that expose the 824-829 region. | |

| Carboxyl Methylation | Cytoplasmic and membrane domains | Specific sites within 824-829 not identified. |

Compound Names Mentioned in this Article

Immunological Recognition and Erythrocyte Senescence Mechanisms Involving Human Band 3 Protein 824 829

Biochemical and Molecular Processes Leading to Neoantigen Exposure of the Band 3 Protein (824-829) Region in Erythrocyte Aging

The transformation of the Band 3 protein (824-829) region into a recognizable neoantigen is not a spontaneous event but the result of a cascade of biochemical and molecular modifications that accumulate over the erythrocyte's 120-day lifespan. These changes are largely driven by oxidative stress and alterations in the intricate interactions between Band 3, hemoglobin, and glycolytic enzymes.

Role of Oxidative Insults and Reactive Oxygen Species in Band 3 Protein Modification and Senescent Antigen Formation

Erythrocytes are constantly exposed to oxidative stress due to their primary function of oxygen transport. Reactive oxygen species (ROS), such as superoxide, are continuously generated through the autoxidation of hemoglobin. nih.gov This oxidative environment plays a significant role in the modification of Band 3 protein, leading to the formation of senescent antigens. nih.govnih.gov

Oxidative damage can directly alter the structure of Band 3 by causing the oxidation of protein sulfhydryl (SH) groups. nih.gov This modification is believed to be a key step in the formation of anti-Band 3 binding sites. Furthermore, oxidative stress can induce the clustering of Band 3 proteins within the membrane. nih.govfrontiersin.org This clustering is a critical prerequisite for the effective binding of the low-affinity, naturally occurring anti-Band 3 antibodies, as it allows for bivalent antibody binding, which increases the avidity of the interaction. nih.gov The formation of these Band 3 clusters, triggered by oxidative insults, effectively exposes the senescent antigen epitopes, including the 824-829 region, making them accessible to circulating autoantibodies. nih.govfrontiersin.org

The accumulation of oxidative damage is a hallmark of cellular senescence in general, and in the anucleate erythrocyte, its effects on the abundant Band 3 protein are a primary determinant of the cell's lifespan. mdpi.commdpi.comgwu.edu

Influence of Intracellular Hemoglobin and Glycolytic Enzyme Interactions on Band 3 Protein (824-829) Epitope Presentation

The cytoplasmic domain of Band 3 serves as a crucial hub for the organization of several cytosolic proteins, including hemoglobin and key enzymes of the glycolytic pathway. nih.govfrontiersin.org The binding of these proteins to Band 3 is dynamic and regulated by the oxygenation state of hemoglobin. biorxiv.orgbloodtransfusion.it

Deoxygenated hemoglobin has a higher affinity for the N-terminal cytoplasmic domain of Band 3 compared to oxygenated hemoglobin. biorxiv.org This competitive binding displaces glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), from the membrane. nih.govhaematologica.org Conversely, when hemoglobin is oxygenated, it detaches from Band 3, allowing glycolytic enzymes to bind, which in turn partially inhibits glycolysis and shunts glucose metabolism towards the pentose (B10789219) phosphate (B84403) pathway to generate antioxidants. biorxiv.orghaematologica.org

During the aging process and under conditions of increased oxidative stress, hemoglobin can become denatured and oxidized, forming hemichromes. nih.gov These hemichromes bind with high affinity to Band 3, leading to irreversible cross-linking and clustering of the protein. nih.govfrontiersin.org This binding of denatured hemoglobin is a key event that triggers the conformational changes in Band 3, leading to the exposure of the senescent antigen epitopes, including the 824-829 region, on the extracellular surface. nih.govfrontiersin.org Therefore, the interplay between hemoglobin oxygenation, glycolytic enzyme binding, and the accumulation of membrane-bound hemichromes directly influences the presentation of the Band 3 (824-829) epitope, linking the metabolic state of the erythrocyte to its eventual clearance.

| Interacting Molecule | Binding Site on Band 3 | Effect on Band 3 and Epitope Exposure |

| Deoxygenated Hemoglobin | N-terminal cytoplasmic domain | Displaces glycolytic enzymes. nih.govbloodtransfusion.it |

| Oxygenated Hemoglobin | Lower affinity for N-terminal cytoplasmic domain | Allows binding of glycolytic enzymes. biorxiv.org |

| Hemichromes (Oxidized Hemoglobin) | Cytoplasmic domain | Induces irreversible cross-linking and clustering of Band 3, leading to senescent antigen exposure. nih.govfrontiersin.org |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | N-terminal cytoplasmic domain | Competes with hemoglobin for binding; its displacement can alter cellular metabolism. nih.govhaematologica.org |

| Aldolase | N-terminal cytoplasmic domain | Binding is part of the metabolic regulation hub. uva.nl |

| Phosphofructokinase | N-terminal cytoplasmic domain | Binding is part of the metabolic regulation hub. uva.nl |

Activation of Complement Pathways in Band 3 Protein (824-829)-Mediated Erythrocyte Recognition and Phagocytic Removal

The binding of anti-Band 3 autoantibodies to the clustered senescent antigens, including the 824-829 epitope, is often not sufficient on its own to trigger efficient phagocytosis. nih.gov Instead, it initiates the activation of the complement system, a crucial arm of the innate immune response. nih.govnih.gov

The bound IgG antibodies act as a platform for the activation of the classical and alternative complement pathways. nih.govfrontiersin.org This leads to the deposition of complement component C3b onto the erythrocyte surface. nih.gov The amount of deposited C3b can exceed the amount of bound antibody by several orders of magnitude, significantly amplifying the "eat me" signal. nih.gov

The formation of C3b2-IgG complexes, which are potent precursors of the alternative complement pathway C3 convertase, is particularly stimulated by the bivalently bound anti-Band 3 antibodies. nih.gov These opsonins, consisting of both IgG and C3b fragments, are readily recognized by complement receptors, such as CR1, on the surface of phagocytes. nih.govfrontiersin.org This dual recognition dramatically enhances the efficiency of phagocytic removal of the senescent erythrocyte from circulation. nih.govnih.gov Thus, the exposure of the Band 3 (824-829) epitope initiates a chain reaction involving autoantibody binding and subsequent complement activation, culminating in the targeted destruction of the aged red blood cell.

| Component | Function in Erythrocyte Clearance |

| Anti-Band 3 IgG | Binds to clustered Band 3 (824-829) epitopes on senescent erythrocytes. nih.govnih.gov |

| Complement Component C1q | Initiates the classical complement pathway upon binding to IgG. frontiersin.org |

| Complement Component C3b | Opsonizes the erythrocyte surface, marking it for phagocytosis. nih.govnih.gov |

| Complement Receptor 1 (CR1) | Recognizes C3b on the erythrocyte surface, mediating phagocytosis. nih.gov |

Involvement of Human Band 3 Protein 824 829 in Host Pathogen Interactions: Focus on Plasmodium Falciparum

Elucidation of Band 3 Protein (824-829) as a Host Receptor for Plasmodium falciparum Ligands

Research has identified that modified forms of the Band 3 protein on the surface of P. falciparum-infected red blood cells (iRBCs) serve as adhesion receptors. researchgate.net Specifically, extracellular domains of Band 3 are engaged by parasite-derived ligands. nih.govnih.gov Studies utilizing synthetic peptides have been instrumental in pinpointing the exact regions involved in these interactions. A peptide corresponding to amino acid residues 824-829, located in the seventh extracellular loop of human Band 3, was shown to effectively block the in vitro adherence of iRBCs. researchgate.netnih.govpeptide.com This provided direct evidence that this specific epitope is a recognition and binding site for parasite ligands. nih.govnih.gov Further research using phage display libraries identified the P. falciparum glutamic acid-rich protein (PfGARP) as a secreted ligand that binds to an ectodomain of Band 3, confirming the receptor status of this erythrocyte protein. nih.govnih.gov Antibodies from individuals infected with P. falciparum have also been shown to recognize the extracellular loop 7 of Band 3, further highlighting its exposure and role as a target during infection. cambridge.org

Molecular Basis of Plasmodium falciparum Adhesion to Band 3 Protein (824-829) Epitopes

The adhesion of P. falciparum-infected erythrocytes to various host cells is a central feature of malaria pathology, leading to severe disease manifestations. The molecular underpinnings of this adhesion involve specific interactions between parasite proteins and host cell receptors, including the 824-829 region of Band 3.

A significant breakthrough in understanding the molecular basis of adhesion was the identification of P. falciparum glutamic acid-rich protein (PfGARP) as a ligand for Band 3. nih.govnih.gov Using a phage display cDNA library screening strategy, researchers identified PfGARP as a secreted protein that binds directly to the surface of human erythrocytes. nih.gov Subsequent experiments revealed that this binding is sensitive to chymotrypsin (B1334515) treatment of the erythrocytes, which cleaves Band 3, indicating that Band 3 is the host receptor. nih.gov Domain mapping of PfGARP pinpointed the core erythrocyte-binding activity to specific repeat regions within the protein. nih.govnih.gov The binding of PfGARP to Band 3 occurs in the same region implicated in cytoadherence studies, suggesting PfGARP is a key modulator of iRBC adhesive properties through its engagement with the Band 3 receptor. researchgate.netnih.gov

The interaction between parasite ligands and the Band 3 (824-829) epitope is a critical contributor to the dangerous phenomena of cytoadherence and sequestration. nih.govpnas.org Sequestration is the process where iRBCs, particularly those containing mature parasite stages, adhere to the endothelial lining of blood vessels, primarily in organs like the brain, heart, and lungs. pnas.org This allows the parasite to avoid clearance by the spleen. nih.gov

Research has demonstrated that synthetic peptides mimicking the Band 3 (824-829) sequence can inhibit the cytoadherence of P. falciparum-infected erythrocytes to endothelial cells in a dose-dependent manner. nih.govnih.govpnas.org This inhibitory effect is not limited to in vitro models. In vivo studies involving Aotus and Saimiri monkeys infected with sequestering strains of P. falciparum showed that intravenous infusion of the Band 3 (824-829) peptide led to the reappearance of mature parasite forms in the peripheral circulation, indicating a disruption of sequestration. researchgate.netnih.gov This suggests that the peptide acts as a competitive inhibitor, blocking the binding sites on the iRBC surface that would normally attach to endothelial receptors. nih.govpnas.org The engagement of Band 3 may also modulate the binding of iRBCs to other pathogenic receptors like CD36 and thrombospondin. researchgate.netnih.gov

Research into the Functional Implications of Band 3 Protein (824-829) Engagement for Malaria Pathogenesis

The engagement of the Band 3 (824-829) region by parasite ligands like PfGARP has profound implications for the pathogenesis of severe malaria. nih.govnih.gov By mediating the sequestration of iRBCs in the microvasculature, this interaction is a direct contributor to the microvascular lesions that are hallmarks of severe disease. nih.govnih.gov The occlusion of blood vessels can lead to localized hypoxia, tissue damage, and organ dysfunction, which are central to the pathology of cerebral and placental malaria. pnas.org

The secretion of PfGARP and its subsequent binding to Band 3 on both infected and uninfected erythrocytes may enhance the adhesive properties of red blood cells, potentially inducing aggregation, a phenomenon reminiscent of rosetting. nih.govnih.gov This increased stickiness could further exacerbate vascular obstruction. nih.gov The expression of PfGARP is increased in parasites isolated from children with severe malaria, suggesting a direct correlation between this interaction and disease severity. nih.gov

The finding that synthetic peptides based on the Band 3 (824-829) sequence can block adhesion both in vitro and in vivo highlights this interaction as a potential therapeutic target. nih.govnih.govpnas.org Developing pharmacological agents that inhibit the binding of PfGARP or other ligands to this specific Band 3 epitope could represent a novel anti-adhesion therapy to mitigate the severe complications of P. falciparum malaria. nih.govnih.govnih.gov

Advanced Research Methodologies for Investigating Human Band 3 Protein 824 829 Dynamics and Interactions

Application of Synthetic Peptides Corresponding to Band 3 Protein (824-829) in Adhesion Inhibition Studies

Synthetic peptides mirroring the 824-829 amino acid sequence of the Band 3 protein have proven instrumental in studying cellular adhesion phenomena, particularly in the context of malaria. nih.govnih.govpnas.orgpeptide.comresearchgate.net Research has demonstrated that these synthetic peptides can effectively block the in vitro adherence of erythrocytes infected with the malaria parasite, Plasmodium falciparum, to melanoma cells. nih.govnih.govpnas.org This inhibitory action is dose-dependent, highlighting the specific nature of the interaction. nih.govnih.govpnas.org

Further investigations have extended these in vitro findings to in vivo models. pnas.org Intravenous administration of these synthetic peptides to monkeys infected with sequestering strains of P. falciparum led to the reappearance of mature parasite forms in the peripheral blood, suggesting a disruption of the cytoadherence that characterizes severe malaria. pnas.org The effectiveness of these peptides in the micromolar range points towards their potential as therapeutic agents in managing conditions like cerebral malaria by preventing the sequestration of infected red blood cells. nih.govpnas.org

The specificity of the interaction has been further probed by modifying the synthetic peptides. For instance, iodination of the tyrosine residue within the peptide sequence abolished its inhibitory activity, indicating the critical role of this residue in the binding process. pnas.org This finding underscores the importance of the specific chemical properties of the amino acids within the 824-829 epitope for its adhesive functions.

Table 1: Adhesion Inhibition by Synthetic Band 3 Peptides

| Peptide Sequence | Target | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Band 3 (824-829) | P. falciparum infected erythrocytes | In vitro (melanoma cells) | Dose-dependent inhibition of cytoadherence. | nih.govnih.govpnas.org |

| Band 3 (824-829) | P. falciparum infected erythrocytes | In vivo (monkeys) | Reversal of sequestration. | pnas.org |

Immunological Assays for Precise Epitope Detection and Antibody Binding Specificity

Immunological assays are crucial for detecting the Band 3 protein (824-829) epitope and characterizing the specificity of antibody binding. These techniques have been pivotal in understanding the immune response to this epitope, particularly in the context of malaria. cambridge.org

Phage display libraries have been employed to identify peptides that are specifically recognized by antibodies present in the serum of individuals infected with P. falciparum. cambridge.org This approach has successfully isolated peptides showing homology to the extracellular loops of the Band 3 protein, including the region encompassing residues 824-829. cambridge.org The specificity of these interactions is confirmed by the observation that the selected phage clones bind significantly higher to IgG from immune individuals compared to non-immune individuals. cambridge.org

Furthermore, antibodies generated against synthetic peptides corresponding to the 824-829 sequence have been used to probe the surface of infected erythrocytes. cambridge.org These anti-peptide antibodies have been shown to bind to the surface of infected red blood cells, confirming the exposure of this epitope during infection. cambridge.org Epitope-blocking enzyme-linked immunosorbent assays (ELISAs) have also been developed to detect antibodies against specific epitopes, providing a valuable tool for clinical diagnostics and monitoring of disease. mdpi.com

Table 2: Immunological Assays for Band 3 (824-829) Epitope

| Assay Type | Application | Key Finding | Reference |

|---|---|---|---|

| Phage Display | Epitope mapping | Identified Band 3 loop 7 (containing 824-829) as an epitope for malaria-induced antibodies. | cambridge.org |

| Anti-peptide Antibody Binding | Epitope localization | Confirmed exposure of the 824-829 epitope on the surface of P. falciparum-infected erythrocytes. | cambridge.org |

Biophysical and Structural Biology Approaches

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Insights into the Band 3 Protein Transmembrane Domain and Potential Epitope Exposure

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of complex membrane proteins like Band 3. nih.govnih.govbiorxiv.orgyoutube.com Recent studies have utilized cryo-EM to solve the structure of the human Band 3 transporter, providing unprecedented insights into its transmembrane domain and the potential exposure of epitopes like the 824-829 sequence. nih.govnih.gov

These high-resolution structures reveal the dimeric nature of the Band 3 transporter and have captured it in various conformational states, including outward-facing and inward-facing conformations. nih.govnih.gov This structural information is critical for understanding the anion exchange mechanism and how the accessibility of extracellular loops, such as the one containing the 824-829 epitope, might be regulated. nih.gov By visualizing the protein in a near-native state embedded in a lipid nanodisc, researchers can infer how the epitope is presented on the cell surface. nih.govnih.gov The ability to achieve sub-3 Å resolution with modern cryo-EM techniques further allows for the precise mapping of amino acid side chains, which is essential for understanding specific interactions at the atomic level. biorxiv.org

Molecular Dynamics Simulations to Model Band 3 Protein (824-829) Interactions with Lipids, Other Proteins, and Ligands

Molecular dynamics (MD) simulations provide a computational lens to study the dynamic behavior of the Band 3 protein and its interactions within the complex environment of the red blood cell membrane. nih.govwhiterose.ac.ukfrontiersin.orgplos.orgresearchgate.net These simulations can model the interactions of the Band 3 protein, including the 824-829 region, with surrounding lipids, other membrane proteins like glycophorin A, and various ligands. nih.govfrontiersin.orgplos.org

MD simulations have been instrumental in building comprehensive models of the entire Band 3 protein, integrating structural data from both the cytoplasmic and transmembrane domains. whiterose.ac.uk These models have revealed specific binding sites for lipids, such as cholesterol and phosphatidylserine, which can influence the protein's conformation and function. nih.govfrontiersin.orgplos.org By simulating the dynamic movements of the protein, researchers can predict how the 824-829 epitope might become exposed or concealed, and how it interacts with binding partners. For instance, simulations have been used to recreate the complex between Band 3 and glycophorin A, which forms the Wright blood group antigen, and have shown how these proteins can form extended strands within the membrane. plos.org

In Vitro and Ex Vivo Cellular Models for Studying Erythrocyte Membrane Dynamics and Epitope Presentation

In vitro and ex vivo cellular models are indispensable for studying the dynamic nature of the erythrocyte membrane and the presentation of epitopes like Band 3 (824-829). nih.govnih.govcrownbio.com In vitro studies often utilize cultured red blood cells or erythrocyte ghosts (membranes stripped of their cytoplasmic content) to investigate changes in the Band 3 protein profile under various conditions, such as cellular aging or oxidative stress. nih.gov These studies have shown that factors like activated neutrophils and neutrophilic elastase can alter the Band 3 profile, leading to aggregation and fragmentation, which could impact epitope availability. nih.gov

Ex vivo models, which use patient-derived tissues, offer a more physiologically relevant system for studying cellular interactions. nih.govcrownbio.com Three-dimensional (3D) ex vivo platforms are being developed to better recapitulate the complex tumor microenvironment, which can be adapted to study erythrocyte interactions in various disease states. nih.govcrownbio.com These models allow for the investigation of how the native environment, including other cells and extracellular matrix components, influences the presentation of erythrocyte surface epitopes and their recognition by the immune system or pathogens. nih.govcrownbio.com

Table 3: Cellular Models for Studying Band 3 Dynamics

| Model Type | Application | Key Findings/Capabilities | Reference |

|---|---|---|---|

| In Vitro (Erythrocytes/Ghosts) | Studying effects of aging and stress | Cellular aging and oxidative stress alter the Band 3 protein profile. | nih.gov |

Broader Physiological and Pathophysiological Contexts of Human Band 3 Protein 824 829 Research

Impact of Genetic Variations and Mutations within the SLC4A1 Gene on Band 3 Protein (824-829) Conformation and Function

For instance, mutations causing hereditary spherocytosis (HS) or distal renal tubular acidosis (dRTA) can lead to misfolding and reduced expression of the Band 3 protein on the cell surface. nih.govuniprot.orgresearchgate.net Such conformational changes can alter the topology of the extracellular loops, including the one containing the 824-829 sequence. This may lead to either premature exposure of this senescence signal, resulting in accelerated red blood cell clearance, or masking of the site, potentially delaying the removal of aged cells.

The IgG fraction eluted from stored, aging erythrocytes has been used to identify the extracellular loops of Band 3 containing residues 547–553 and 824–829 as critical in the recognition of old erythrocytes. nih.gov Therefore, mutations affecting the integrity of the membrane domain could disrupt this vital recognition process, contributing to the hemolytic anemia seen in these disorders.

| SLC4A1 Gene Variation | Associated Disease | Effect on Band 3 Protein | Potential Impact on (824-829) Region |

|---|---|---|---|

| Various missense, nonsense, frameshift mutations | Hereditary Spherocytosis (HS) | Reduced protein expression, instability, impaired cytoskeletal binding. nih.govmedscape.com | Altered conformation may lead to premature exposure or masking of the senescence epitope. |

| Deletion of codons 400-408 | Southeast Asian Ovalocytosis (SAO) | Structurally abnormal protein with increased rigidity and tighter ankyrin binding. nih.govpnas.orgnih.gov | Major conformational change likely alters the presentation of all extracellular domains, including the 824-829 loop. |

| Various mutations affecting the kidney isoform | Distal Renal Tubular Acidosis (dRTA) | Defective kidney acid secretion; some mutations also cause HS. nih.govuniprot.orgnih.gov | If the mutation also affects the erythrocyte form, it can cause conformational changes impacting the epitope. |

| Band 3 Coimbra (V488M) | Severe Hereditary Spherocytosis | Almost complete absence of the protein in homozygous individuals. haematologica.org | Absence of the protein means the 824-829 region is not present on the membrane. |

Interplay with Other Erythrocyte Membrane Proteins and Cytoskeletal Elements in Maintaining Membrane Integrity

The mechanical stability and flexibility of the erythrocyte are maintained by a sophisticated network of proteins. The plasma membrane is anchored to the underlying spectrin-based cytoskeleton through a series of "vertical" interactions. mdpi.com Band 3 is a critical component of this architecture, forming the core of a major multiprotein complex that links the lipid bilayer to the cytoskeleton. haematologica.orgresearchgate.nethaematologica.org

The primary connection is mediated through the N-terminal cytoplasmic domain of Band 3, which serves as the binding site for ankyrin. sinobiological.comresearchgate.net Ankyrin, in turn, binds to β-spectrin, thus tethering the membrane to the spectrin-actin lattice. ashpublications.orgmdpi.com This Band 3-ankyrin-spectrin linkage is vital for membrane stability. ashpublications.org Disruptions in this bridge, often caused by mutations in any of the involved proteins, compromise membrane integrity and lead to the loss of membrane surface area, a hallmark of conditions like hereditary spherocytosis. nih.gov

In addition to ankyrin, the cytoplasmic domain of Band 3 also interacts with other key proteins, including protein 4.2, which is thought to stabilize the ankyrin-Band 3 connection, and adducin. haematologica.orgnih.gov Furthermore, Band 3 is part of a larger "macrocomplex" that includes other integral proteins like glycophorin A and Rh complex components. haematologica.org The absence or deficiency of Band 3 leads to a secondary reduction of these associated proteins, demonstrating its central role as a hub for membrane protein assembly and stabilization. haematologica.org

| Interacting Protein | Binding Site on Band 3 | Function of Interaction |

|---|---|---|

| Ankyrin | N-terminal cytoplasmic domain | Primary linkage between Band 3 and the spectrin-based cytoskeleton. researchgate.netnih.gov |

| Protein 4.2 | N-terminal cytoplasmic domain | Stabilizes the Band 3-ankyrin interaction. haematologica.org |

| Spectrin | Indirectly via Ankyrin | Forms the underlying cytoskeletal network that provides mechanical stability. ashpublications.org |

| Glycophorin A | Membrane domain | Forms a complex with Band 3, promoting its correct folding and translocation. usm.my |

| Deoxygenated Hemoglobin | N-terminal cytoplasmic domain | Regulates glycolysis and metabolic state of the cell. researchgate.nethaematologica.org |

Role of Band 3 Protein (824-829) in Other Defined Erythroid Pathologies (e.g., Hereditary Spherocytosis, Southeast Asian Ovalocytosis)

Abnormalities in the Band 3 protein are central to the pathogenesis of several inherited red blood cell disorders, most notably Hereditary Spherocytosis and Southeast Asian Ovalocytosis. nih.gov

Hereditary Spherocytosis (HS) is a common inherited hemolytic anemia characterized by spherical-shaped red blood cells that are osmotically fragile and prematurely destroyed in the spleen. medscape.comuiowa.eduarupconsult.com The underlying cause is a defect in one of the erythrocyte membrane proteins, leading to a weakened connection between the cytoskeleton and the lipid bilayer. medscape.com Mutations in the SLC4A1 gene account for 10-20% of autosomal dominant HS cases, typically resulting in a deficiency of Band 3 protein. nih.govmedscape.com This deficiency destabilizes the membrane, leading to the progressive loss of membrane vesicles and a decreased surface-area-to-volume ratio, which forces the cell into a spherical shape. While the primary defect is structural, the functional consequences related to the 824-829 region are significant. The conformational changes and instability of the mutant Band 3 protein could lead to the premature exposure of the senescence signal within this region, contributing to the enhanced splenic clearance and hemolysis that define the disease.

Southeast Asian Ovalocytosis (SAO) is a dominant hereditary condition where erythrocytes are rigid, oval-shaped, and resistant to invasion by malaria parasites. pnas.orgresearchgate.net The molecular basis for SAO is a specific, heterozygous deletion of nine amino acids (codons 400-408) at the boundary between the cytoplasmic and first transmembrane domains of the Band 3 protein. nih.govpnas.orgusm.my This mutation results in a structurally and functionally abnormal protein that binds more tightly to ankyrin and has reduced lateral mobility in the membrane. nih.gov This leads to a marked increase in membrane rigidity. nih.govfrontiersin.org The SAO mutation causes a dramatic alteration of the entire protein's conformation, which affects properties on both sides of the membrane, including glycosylation and inhibitor binding. nih.gov Consequently, the presentation of the extracellular 824-829 loop is inevitably altered, which may contribute to the abnormal properties of the SAO red cell, although the primary pathology is driven by the profound increase in cytoskeletal rigidity.

| Pathology | Genetic Basis (SLC4A1) | Effect on Band 3 Protein | Resulting Erythrocyte Phenotype |

|---|---|---|---|

| Hereditary Spherocytosis (HS) | Various mutations leading to protein deficiency or instability. nih.govmedscape.com | Reduced quantity of functional Band 3, weakening the membrane-cytoskeleton link. medscape.com | Loss of membrane surface area, forming fragile spherocytes cleared by the spleen. medscape.com |

| Southeast Asian Ovalocytosis (SAO) | Deletion of codons 400-408. pnas.org | Conformationally abnormal protein with increased rigidity and tighter cytoskeletal binding. nih.govnih.gov | Rigid, oval-shaped cells (ovalocytes) resistant to malaria. pnas.orgresearchgate.net |

Future Directions and Emerging Research Avenues for Human Band 3 Protein 824 829

Elucidating Atomic-Level Mechanisms of Band 3 Protein (824-829) Recognition by Autoantibodies and Parasitic Ligands

A primary future objective is to resolve the precise molecular interactions between the Band 3 (824-829) epitope and its binding partners at an atomic level. While biochemical studies have established that this region is crucial for the binding of naturally occurring IgG autoantibodies to senescent red blood cells and for the cytoadherence of erythrocytes infected with parasites like Plasmodium falciparum, the detailed structural basis of this recognition remains largely undefined. nih.govnih.govpnas.org

Future research will necessitate the use of high-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM). The goal is to solve the three-dimensional structure of the 824-829 peptide in a complex with the antigen-binding fragment (Fab) of a specific autoantibody. Such a structure would reveal the exact conformational epitope, identify the critical amino acid residues involved in the interaction, and map the network of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex. Similarly, co-crystallization of the peptide with parasitic ligands, such as P. falciparum glutamic acid-rich protein (PfGARP), is essential to understand the mechanisms of parasitic sequestration. nih.gov This atomic-level insight is fundamental for the rational design of targeted research inhibitors.

| Binding Partner | Biological Context | Key Interacting Region | Primary Research Goal |

| IgG Autoantibodies | Clearance of senescent/stored erythrocytes. nih.govresearchgate.net | Senescent Cell Antigen (including 824-829). nih.gov | Solve co-crystal structure to identify specific amino acid contacts and conformational epitope. |

| Plasmodium falciparum Ligands | Cytoadherence and sequestration of infected erythrocytes. pnas.org | Adhesive Sequence (including 824-829). pnas.org | Determine the structure of the ligand-peptide complex to understand the mechanism of adhesion. |

Advancements in Computational Modeling for Predicting Peptide-Protein Interaction Dynamics

Complementing structural biology, advanced computational modeling offers a powerful and increasingly predictive avenue for exploring the dynamics of the Band 3 (824-829) peptide's interactions. The current lack of high-resolution experimental structures of the peptide-ligand complexes makes computational methods indispensable for generating and testing hypotheses about binding mechanisms.

Future research will leverage molecular dynamics (MD) simulations and molecular docking to predict how the YVKRVK peptide interacts with models of autoantibody binding sites or parasitic proteins. mdpi.comnih.govnih.gov These simulations can model the peptide's conformational flexibility in an aqueous environment and predict its most likely binding pose within a receptor's active site. Furthermore, techniques like steered molecular dynamics can simulate the unbinding process, providing insights into the forces and energies that stabilize the interaction. mdpi.com By calculating binding free energies, these computational approaches can rank the importance of individual amino acid residues, guiding future site-directed mutagenesis experiments to validate the models. This synergy between in silico prediction and in vitro validation will accelerate the characterization of these critical molecular recognition events. nih.govnih.gov

| Computational Technique | Research Application for Band 3 (824-829) | Predicted Outcome | Relevant Software/Platform Examples |

| Peptide Structure Prediction | Generate a 3D conformational model of the YVKRVK hexapeptide. | A set of low-energy 3D structures for use in docking. | PEP-FOLD, Rosetta. nih.gov |

| Molecular Docking | Predict the binding mode of the YVKRVK peptide to an autoantibody or parasitic ligand. | Identification of the binding interface and key interacting residues. | AutoDock, HADDOCK, RosettaDock. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior and stability of the peptide-protein complex over time. | Assessment of complex stability, conformational changes, and calculation of binding free energies. bibliotekanauki.plplos.org | GROMACS, AMBER, CHARMM. nih.govresearchgate.net |

Development of Novel Research Tools and Probes Targeting the Band 3 Protein (824-829) Region for Mechanistic Studies

Progress in understanding the function of the Band 3 (824-829) region is critically dependent on the development of highly specific research tools. While synthetic peptides corresponding to this sequence have been instrumental in functional blocking studies, particularly in malaria research, there is a need for a more diverse toolkit for mechanistic investigations. pnas.org

A significant future direction is the generation of high-affinity monoclonal antibodies that are exclusively specific to the 824-829 epitope. Unlike polyclonal antibodies or those recognizing broader regions of Band 3, such monoclonal tools would allow for precise quantification and visualization of the exposure of this specific senescence marker on the cell surface under various conditions (e.g., aging, oxidative stress, disease). nih.govnih.gov

Another emerging area is the design of novel molecular probes. This includes the synthesis of fluorescently labeled YVKRVK peptides, which could be used in high-resolution microscopy and flow cytometry to directly visualize binding to cellular receptors or to track the fate of the peptide in biological systems. nih.govbiorxiv.org Furthermore, the development of "activatable" fluorescent probes, which emit a signal only upon binding to the 824-829 epitope on native Band 3, would represent a powerful tool for real-time imaging of conformational changes associated with erythrocyte aging in living systems. thno.org The principles of molecular peptide grafting could also be employed to stabilize the bioactive conformation of the 824-829 sequence on a robust scaffold, creating highly stable and specific research reagents. researchgate.net

| Research Tool | Description | Potential Application |

| Epitope-Specific Monoclonal Antibody | An antibody that recognizes only the YVKRVK sequence. | Precise detection and quantification of exposed senescent antigen via Western blot, ELISA, and flow cytometry. |

| Fluorescently Labeled Peptide | The YVKRVK peptide conjugated to a fluorophore (e.g., FITC, Rhodamine). | Direct visualization of peptide binding sites; tracking peptide uptake and localization in cells. |

| Activatable Molecular Probe | A small molecule designed to fluoresce only upon binding to the 824-829 epitope. | Real-time imaging of Band 3 conformational changes and the onset of senescence in live cells. |

| Grafted Peptide Scaffold | The 824-829 sequence inserted into a stable peptide framework (e.g., a cyclotide). | A highly stable and specific antagonist for in vitro and in vivo functional studies. |

Exploration of Band 3 Protein (824-829) as a Biomarker in Research Settings

The pivotal role of the Band 3 (824-829) epitope as a recognition site for clearance signals makes it a highly promising biomarker for research into erythrocyte health and disease. Its exposure acts as a molecular clock for red blood cell aging, and quantifying this exposure can provide significant insights into various physiological and pathological states. nih.govresearchgate.net

In transfusion medicine, the 824-829 region is a key biomarker for the "storage lesion"—the collection of biochemical and morphological changes that decrease the viability of stored red blood cells. nih.govfrontiersin.org Research focused on developing assays to quantify the exposure of this epitope or the level of bound autoantibodies could lead to improved methods for assessing the quality of blood units before transfusion. researchgate.net

In clinical research, this epitope is a target in warm autoimmune hemolytic anemia (wAIHA), where autoantibodies against Band 3 mediate red blood cell destruction. nih.govresearchgate.net Exploring the prevalence and specific characteristics of autoantibodies targeting the 824-829 sequence in wAIHA patients could help stratify the disease and potentially predict responses to therapy. sld.cu Further research may also validate its utility as a biomarker for systemic oxidative stress or for conditions associated with premature erythrocyte aging. aginganddisease.org

| Research Area | Biomarker Application | Information Gained |

| Erythrocyte Senescence | Quantifying the surface exposure of the 824-829 epitope. | A direct measure of the biological age of a red blood cell population. nih.govnih.gov |

| Transfusion Medicine | Assessing epitope exposure on stored red blood cells. | An indicator of storage lesion severity and potential post-transfusion viability. nih.govfrontiersin.org |

| Autoimmune Disease | Detecting and characterizing autoantibodies specific to the 824-829 epitope in patient samples. | A potential diagnostic or prognostic marker for subtypes of warm autoimmune hemolytic anemia. nih.govsld.cu |

| Malaria Research | Measuring the inhibition of cytoadherence using 824-829 peptides. | A functional biomarker for the sequestration potential of different P. falciparum strains. pnas.org |

Q & A

Q. What experimental techniques are recommended for initial structural and functional characterization of Band 3 Protein (824-829) (human)?

Methodological Answer:

- Primary Structure Verification : Use Edman degradation or tandem mass spectrometry (MS/MS) to confirm the amino acid sequence. For peptides, LC-MS with collision-induced dissociation (CID) is effective for fragmentation analysis .

- Secondary Structure Analysis : Circular dichroism (CD) spectroscopy can identify α-helical or β-sheet motifs, which are critical for membrane protein folding. Compare results to known Band 3 structural domains (e.g., cytoplasmic vs. transmembrane regions) .

- Functional Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with ligands like ankyrin-1 or hemoglobin, as Band 3 is involved in erythrocyte membrane stability and gas exchange .

Q. How can researchers ensure reproducibility in western blot analysis of Band 3 Protein (824-829) (human)?

Methodological Answer:

- Balanced Experimental Design : Include technical replicates across multiple gels to control for gel-to-gel variability. Use a loading control (e.g., β-actin) and calculate target-to-control ratios for normalization .

- Antibody Validation : Pre-screen commercial antibodies using knockout cell lines or competitive peptides (e.g., unlabeled Band 3 (824-829)) to confirm specificity. Cross-reference with structural databases like UniProt (ID P02730) .

- Data Reporting : Follow guidelines such as the "blotRig" framework to document electrophoresis conditions, antibody dilutions, and quantification software parameters .

Advanced Research Questions

Q. How can structural homology modeling address gaps in experimental data for Band 3 Protein (824-829) (human)?

Methodological Answer:

- Template Selection : Use SWISS-MODEL or Phyre2 to identify high-identity templates (e.g., PDB: 4YZ0 for human Band 3 transmembrane domain). Prioritize templates with resolved anion-binding sites .

- Model Validation : Calculate root-mean-square deviation (RMSD) between modeled and experimental structures (if available). Use MolProbity to assess steric clashes and Ramachandran plot outliers .

- Functional Predictions : Simulate anion transport using molecular dynamics (MD) software like GROMACS. Compare chloride ion trajectories to mutagenesis studies (e.g., Lys430Glu mutations disrupting transport) .

Q. What strategies resolve contradictions in reported binding affinities of Band 3 Protein (824-829) with hemoglobin?

Methodological Answer:

- Contextual Variable Control : Standardize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological erythrocyte environments. Note that pH shifts alter Band 3’s conformation and binding capacity .

- Orthogonal Assays : Compare ITC (thermodynamic) and SPR (kinetic) data to distinguish stoichiometry vs. on/off rates. For example, SPR may reveal rapid hemoglobin dissociation missed by equilibrium methods .

- Meta-Analysis : Use tools like PRISMA to systematically review published KD values, stratifying by methodology. Address outliers through collaborative inter-laboratory validation .

Q. How can machine learning improve predictions of Band 3 Protein (824-829) interactions with small molecules?

Methodological Answer:

- Feature Engineering : Integrate 3D structural data (e.g., AlphaFold2 predictions) with sequence-based embeddings (e.g., ProtBERT) to capture binding pocket dynamics .

- Model Training : Use graph neural networks (GNNs) like FeatNN, which incorporates protein-ligand interaction graphs. Train on datasets like BindingDB, filtering for anion transporter targets .

- Cross-Species Validation : Test models on homologs (e.g., murine Band 3) to assess generalizability. Address sequence divergence using attention mechanisms highlighting conserved residues .

Q. What ethical considerations apply to clinical studies involving Band 3 Protein (824-829) mutations?

Methodological Answer:

- Participant Selection : Use inclusion criteria aligned with OMIM entries (e.g., SLC4A1-related disorders like hereditary spherocytosis). Document genetic screening protocols to avoid population bias .

- Data Anonymization : Encrypt genomic data using GDPR-compliant tools (e.g., GA4GH standards). Exclude rare variants from public databases to prevent re-identification .

- Ethics Review : Submit study designs to institutional review boards (IRBs) with expertise in hematological disorders. Pre-register trials on ClinicalTrials.gov to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.